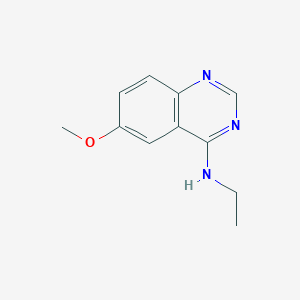

N-ethyl-6-methoxyquinazolin-4-amine

Description

Historical Context and Significance of Quinazoline (B50416) Derivatives in Pharmaceutical Sciences

The journey of quinazoline chemistry began in the late 19th century. The first synthesis of a quinazoline derivative was reported by Griess in 1869. mdpi.com However, the parent quinazoline molecule was first synthesized in 1895 by August Bischler and Lang via the decarboxylation of its 2-carboxy derivative. mdpi.comwikipedia.org Another key early synthesis was reported by Siegmund Gabriel in 1903. wikipedia.orgmdpi.com

The therapeutic potential of quinazolines began to be realized with the discovery of the natural quinazoline alkaloid (+)-peganine (vasicine) from plants like Peganum harmala. ijcrt.org This discovery spurred interest in the biological activities of this class of compounds. Over the decades, the quinazoline core has become a significant scaffold in drug discovery, leading to the development of several FDA-approved medications. wikipedia.orgmdpi.com The significance of this scaffold lies in its ability to be readily modified at various positions (notably 2, 4, 6, and 7), allowing chemists to fine-tune the pharmacological properties of the resulting derivatives. mdpi.commdpi.com This structural adaptability has enabled the creation of targeted therapies for a multitude of diseases. nih.govnih.gov

| Year | Milestone | Significance |

|---|---|---|

| 1869 | First synthesis of a quinazoline derivative | Marks the beginning of quinazoline chemistry. mdpi.com |

| 1895 | First synthesis of the parent quinazoline | Reported by August Bischler and Lang. mdpi.comwikipedia.org |

| 1903 | Alternative synthesis of quinazoline | Developed by Siegmund Gabriel, expanding synthetic routes. wikipedia.orgmdpi.com |

| 2003 | FDA approval of Gefitinib | A key milestone showcasing the success of quinazolines as targeted anticancer agents (EGFR inhibitors). wikipedia.org |

Overview of Diverse Biological Activities Associated with the Quinazoline Core

The quinazoline nucleus is associated with an exceptionally broad spectrum of biological activities, making it a focal point of intensive research. mdpi.comnih.gov The specific activity of a derivative is highly dependent on the nature and position of its substituents on the quinazoline ring system. mdpi.com This structure-activity relationship has been explored extensively, leading to the discovery of compounds with a wide range of therapeutic actions.

Researchers have successfully synthesized and tested quinazoline derivatives demonstrating potent effects, including:

Anticancer: This is perhaps the most prominent activity, with many derivatives acting as protein kinase inhibitors, particularly of the epidermal growth factor receptor (EGFR). mdpi.comnih.govmdpi.comnih.gov Compounds like Gefitinib and Erlotinib are clinically used for cancer therapy. wikipedia.orgmdpi.com

Anti-inflammatory: Numerous quinazoline derivatives have shown significant anti-inflammatory properties. mdpi.comijcrt.orgresearchgate.net

Antimicrobial: The scaffold has yielded compounds with activity against a variety of bacteria (antibacterial) and fungi (antifungal). frontiersin.orgnih.govnih.gov

Antiviral: Certain derivatives have been investigated for their ability to combat viral infections, including influenza and HIV. mdpi.comfrontiersin.orgnih.gov

Antihypertensive: The quinazoline structure is found in drugs used to treat high blood pressure. ijcrt.orgscispace.com

Antimalarial: The historical use of quinazoline alkaloids has led to modern research into synthetic derivatives as antimalarial agents. rsc.orgijcrt.org

Antitubercular: Quinazoline-based molecules have been explored as potential treatments for tuberculosis. mdpi.comnih.gov

Anticonvulsant: Some derivatives exhibit activity in the central nervous system and have been studied for their anticonvulsant effects. nih.govscispace.com

| Biological Activity | Description | Reference |

|---|---|---|

| Anticancer | Inhibition of cancer cell proliferation, often through kinase inhibition (e.g., EGFR, VEGFR-2). | mdpi.commdpi.comnih.gov |

| Anti-inflammatory | Modulation of inflammatory pathways to reduce inflammation. | mdpi.comresearchgate.net |

| Antibacterial | Activity against both Gram-positive and Gram-negative bacteria. | nih.govnih.gov |

| Antifungal | Inhibition of fungal growth. | mdpi.comnih.gov |

| Antiviral | Activity against various viruses, including influenza. | mdpi.comfrontiersin.org |

| Antihypertensive | Used in the management of high blood pressure. | ijcrt.orgscispace.com |

| Antitubercular | Inhibition of Mycobacterium tuberculosis. | mdpi.comnih.gov |

| Anticonvulsant | Exhibits effects on the central nervous system to prevent seizures. | nih.govscispace.com |

Focus on N-ethyl-6-methoxyquinazolin-4-amine as a Compound of Academic Research Interest

Within the vast chemical space of quinazoline derivatives, This compound (CAS No. 929504-75-6) has emerged as a compound of academic research interest. bldpharm.com Its structure is characterized by an ethylamino group at the C4 position and a methoxy (B1213986) group at the C6 position of the quinazoline core. These substitutions are significant in medicinal chemistry. The 4-aminoquinazoline moiety is a well-established pharmacophore for kinase inhibition, while substitutions at the C6 position are known to modulate binding affinity and selectivity. mdpi.com

This compound is often utilized in the synthesis and evaluation of new potential therapeutic agents. researchgate.netrjeid.com For instance, research into novel 4-anilinoquinazoline (B1210976) derivatives as anticancer agents has involved the synthesis of various compounds with substitutions on the quinazoline core, including the 6-methoxy group, to explore their structure-activity relationships. tbzmed.ac.ir Studies focused on developing inhibitors for targets like PI3Kδ or cytochrome bd oxidase in Mycobacterium tuberculosis often start with core structures like 4-chloro-6-methoxyquinazoline (B1588994), which is a direct precursor for synthesizing a library of 4-amino derivatives, including N-ethyl substituted versions. nih.govmontana.edu

The compound serves as a valuable building block or an intermediate in the creation of more complex molecules. Its primary role in academic research is often as a reference compound or part of a chemical library screened for various biological activities, contributing to the broader understanding of how specific substitutions on the quinazoline scaffold influence its pharmacological profile. rjeid.comresearchgate.net

| Chemical Compound Profile | |

|---|---|

| Compound Name | This compound |

| CAS Number | 929504-75-6 bldpharm.com |

| Molecular Formula | C11H13N3O bldpharm.com |

| Molecular Weight | 203.25 |

| Role in Research | Intermediate, building block, and member of compound libraries for screening. rjeid.commontana.eduresearchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-6-methoxyquinazolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-3-12-11-9-6-8(15-2)4-5-10(9)13-7-14-11/h4-7H,3H2,1-2H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWGFNUMXXBCYQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC=NC2=C1C=C(C=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Ethyl 6 Methoxyquinazolin 4 Amine and Its Analogs

General Synthetic Routes to 4-Aminoquinazoline Derivatives

The construction of the 4-aminoquinazoline core can be achieved through several strategic approaches. These methods are designed to be efficient, versatile, and applicable to a wide range of substrates. researchgate.net

Key synthetic strategies include:

Nucleophilic Aromatic Substitution (SNAr): This is one of the most common and direct methods. It typically involves the reaction of a 4-haloquinazoline, most often 4-chloroquinazoline (B184009), with a primary or secondary amine. The C4 position of the quinazoline (B50416) ring is highly reactive towards nucleophiles, allowing for the displacement of the halogen leaving group. proquest.comnih.gov This reaction can be conducted under conventional heating or accelerated using microwave irradiation. nih.gov

Metal-Catalyzed Approaches: Various metal catalysts, particularly those based on copper and palladium, are employed to facilitate the formation of the C-N bond at the C4 position. researchgate.net For instance, copper-catalyzed reactions can be used to couple anilines with 4-chloroquinazolines, often with high yields. proquest.com Palladium-catalyzed reactions, such as dehydrogenative aromatization, represent another advanced method for constructing the 4-aminoquinoline (B48711) core, which is structurally related to the quinazoline system. nih.gov

Cyclocondensation Reactions: These methods build the quinazoline ring from acyclic precursors. A classic example is the Niementowski quinazoline synthesis, which involves the condensation of anthranilic acids with amides. Modifications of this approach, such as using 2-aminobenzonitriles as starting materials, are also widely used. nih.gov These reactions often require high temperatures or the use of dehydrating agents.

Direct Amination: This approach involves the direct introduction of an amino group onto the quinazoline ring system, though it is less common for the C4 position compared to nucleophilic substitution of a pre-functionalized ring. bohrium.com

Specific Synthetic Pathways to N-ethyl-6-methoxyquinazolin-4-amine

The most direct and widely applicable synthesis for this compound involves the nucleophilic substitution of a corresponding 4-chloroquinazoline precursor with ethylamine (B1201723).

The primary precursors for this synthesis are:

4-Chloro-6-methoxyquinazoline (B1588994): This key intermediate is not typically available commercially and must be synthesized. The synthesis can start from 2-amino-5-methoxybenzoic acid or 2-amino-5-methoxybenzonitrile. A common route involves the cyclization of 2-amino-5-methoxybenzoic acid with formamide (B127407) to produce 6-methoxyquinazolin-4(3H)-one. This quinazolinone is then chlorinated using a reagent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to yield 4-chloro-6-methoxyquinazoline.

Ethylamine (C₂H₅NH₂): This is a readily available primary amine that serves as the nucleophile to introduce the N-ethyl group.

The reaction involves the nucleophilic aromatic substitution of the chlorine atom at the C4 position of 4-chloro-6-methoxyquinazoline by ethylamine.

Solvent: The reaction is typically carried out in a polar solvent. Alcohols such as ethanol (B145695) or isopropanol (B130326) are common choices, as is N,N-dimethylformamide (DMF). proquest.com

Temperature: The reaction mixture is usually heated to drive the substitution to completion. Temperatures can range from ambient to the reflux temperature of the solvent (e.g., 100 °C in DMF). proquest.comgoogle.com

Base: A base may be added to neutralize the HCl generated during the reaction, although using an excess of ethylamine can often serve this purpose. nih.gov If an acid salt of ethylamine is used, a non-nucleophilic base like potassium carbonate (K₂CO₃) is required. ambeed.com

Optimization: Reaction times can be significantly reduced from hours to minutes by using microwave irradiation, a technique known to improve yields and reduce side-product formation in the synthesis of 4-aminoquinoline and quinazoline derivatives. nih.gov

The yields for SNAr reactions on 4-chloroquinazolines are generally reported as moderate to good. proquest.com The final product, this compound, is typically a solid powder at room temperature. sigmaaldrich.comsigmaaldrich.com

Purification: After the reaction is complete, the crude product is typically isolated by filtration or extraction. Purification is most commonly achieved through standard laboratory techniques such as recrystallization from a suitable solvent or column chromatography on silica (B1680970) gel. ambeed.com

Purity: Commercially available this compound is often sold at a purity of 95% or higher. sigmaaldrich.com The purity of a newly synthesized batch would be confirmed using the analytical techniques described in the following section.

Analytical Characterization Techniques for Synthesized this compound and Derivatives

To confirm the identity and purity of synthesized this compound, a combination of spectroscopic methods is employed. These techniques provide detailed information about the molecular structure.

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information on the number and environment of hydrogen atoms in the molecule. For this compound, the expected signals would be:

Aromatic Protons: Three distinct signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons on the quinazoline ring system.

Ethyl Group: A quartet (2H) for the methylene (B1212753) (-CH₂-) group coupled to the methyl protons, and a triplet (3H) for the terminal methyl (-CH₃) group coupled to the methylene protons. researchgate.net

Methoxy (B1213986) Group: A sharp singlet (3H) corresponding to the methyl protons of the -OCH₃ group, typically in the δ 3.5-4.0 ppm region. chemicalbook.com

Amine Proton: A broad singlet for the N-H proton, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms. The molecule has 11 carbon atoms, and 11 distinct signals are expected in the spectrum. uni.lu

Aromatic Carbons: Multiple signals in the δ 100-160 ppm range for the eight carbons of the quinazoline ring. The carbon attached to the methoxy group would appear upfield compared to the others.

Ethyl Group Carbons: Two signals in the aliphatic region, one for the -CH₂- carbon (typically δ 35-45 ppm) and one for the -CH₃- carbon (typically δ 15-20 ppm). docbrown.infochemicalbook.com

Methoxy Carbon: A signal for the -OCH₃ carbon, usually found around δ 55-60 ppm. chemicalbook.com

IR (Infrared) Spectroscopy: The IR spectrum is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

N-H Stretch: A moderate to sharp absorption band around 3300-3500 cm⁻¹ corresponding to the secondary amine.

C-H Stretch: Bands for aromatic C-H stretching (above 3000 cm⁻¹) and aliphatic C-H stretching (below 3000 cm⁻¹).

C=N and C=C Stretch: A series of absorption bands in the 1500-1650 cm⁻¹ region, characteristic of the quinazoline aromatic ring system.

C-O Stretch: A strong absorption band, typically around 1250 cm⁻¹ (asymmetric stretch) and 1050 cm⁻¹ (symmetric stretch), confirming the presence of the aryl ether (methoxy group). rsc.orgrsc.org

Data Tables

Research Findings: Predicted Analytical Data for this compound

| Analysis Type | Data Points | Predicted Values/Observations |

| Molecular Formula | C₁₁H₁₃N₃O | Confirmed uni.lu |

| Molecular Weight | 203.24 g/mol | Confirmed sigmaaldrich.com |

| ¹H NMR | Chemical Shifts (δ) | Aromatic (3H), -NH- (1H, broad), -OCH₃ (3H, singlet), -CH₂- (2H, quartet), -CH₃ (3H, triplet) |

| ¹³C NMR | Number of Signals | 11 distinct signals expected uni.lu |

| Chemical Shift Ranges | Aromatic/Heteroaromatic (δ 100-160), -OCH₃ (δ ~55-60), -CH₂- (δ ~35-45), -CH₃ (δ ~15-20) docbrown.infochemicalbook.comchemicalbook.com | |

| IR Spectroscopy | Key Frequencies (cm⁻¹) | ~3400 (N-H), ~3050 (Aromatic C-H), ~2950 (Aliphatic C-H), ~1620 (C=N), ~1250 (C-O) |

| Physical Form | Appearance | Powder sigmaaldrich.com |

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation patterns. For this compound, mass spectrometry confirms the molecular formula C₁₁H₁₃N₃O and provides insights into its structural integrity.

In a typical mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight. Furthermore, under electrospray ionization (ESI) conditions, common adducts such as [M+H]⁺, [M+Na]⁺, and [M+K]⁺ are often detected. The predicted m/z values for these adducts provide a useful guide for experimental analysis. researchgate.net For example, the protonated molecule [M+H]⁺ is predicted to have an m/z of 204.11315. researchgate.net

The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For example, studies on analogous N-phenethyl-quinazolin-4-yl-amines have shown characteristic fragmentation patterns that help to confirm the quinazoline core and the nature of the substituent at the 4-position. nih.gov In the case of this compound, potential fragmentation could involve the loss of the ethyl group or cleavage of the methoxy group.

Table 1: Predicted Mass Spectrometry Data for N-ethyl-6-methoxyquinazolin-4-amine Adducts researchgate.net

| Adduct | Predicted m/z |

| [M+H]⁺ | 204.11315 |

| [M+Na]⁺ | 226.09509 |

| [M+K]⁺ | 242.06903 |

| [M+NH₄]⁺ | 221.13969 |

| [M+H-H₂O]⁺ | 186.10313 |

| [M-H]⁻ | 202.09859 |

| [M+HCOO]⁻ | 248.10407 |

| [M+CH₃COO]⁻ | 262.11972 |

This table is based on predicted data and serves as a reference for expected experimental values.

Elemental Analysis

Elemental analysis is a fundamental analytical technique that provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) within a compound. This data is crucial for verifying the empirical and molecular formula of a newly synthesized compound. For this compound (C₁₁H₁₃N₃O), the theoretical elemental composition can be calculated based on its atomic constituents and molecular weight (203.24 g/mol ). nih.gov

Table 2: Theoretical Elemental Composition of N-ethyl-6-methoxyquinazolin-4-amine

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 11 | 132.11 | 65.01 |

| Hydrogen | H | 1.008 | 13 | 13.104 | 6.45 |

| Nitrogen | N | 14.01 | 3 | 42.03 | 20.69 |

| Oxygen | O | 16.00 | 1 | 16.00 | 7.87 |

| Total | 203.24 | 100.00 |

This table presents the theoretical values. Experimental results are expected to be in close agreement with these values (typically within ±0.4%).

Biological Activity and Mechanistic Studies of N Ethyl 6 Methoxyquinazolin 4 Amine and Its Analogs

In Vitro Pharmacological Evaluations

The therapeutic potential of N-ethyl-6-methoxyquinazolin-4-amine and its related compounds has been investigated through a range of in vitro pharmacological assays. These studies have primarily focused on their ability to inhibit specific enzymes involved in the pathophysiology of cancer, neurodegenerative diseases, and infectious diseases.

The 4-anilinoquinazoline (B1210976) scaffold is a well-established pharmacophore for the inhibition of tyrosine kinases, which are crucial mediators of cell signaling pathways that are often dysregulated in cancer. nih.gov Several derivatives of 6-methoxyquinazolin-4-amine (B1602592) have been investigated for their ability to inhibit key tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).

Inhibition of these receptors can halt tumor angiogenesis and cancer cell proliferation. nih.gov For example, ZD6474, a derivative featuring the 6-methoxyquinazoline (B1601038) core, is a potent inhibitor of VEGFR-2 tyrosine kinase activity with an IC₅₀ value of 40 nM. nih.gov This compound also demonstrates inhibitory activity against EGFR tyrosine kinase (IC₅₀ = 500 nM) and RET kinase. nih.govnih.gov The design of these inhibitors often involves modifications at the C-6 and C-7 positions of the quinazoline (B50416) ring to enhance binding affinity within the ATP-binding site of the target kinase. acs.org Structure-activity relationship (SAR) studies have shown that the 4-anilinoquinazoline structure is critical for activity, and substitutions on the aniline (B41778) ring can modulate potency and selectivity.

| Compound | Target Kinase | IC₅₀ (nM) | Reference |

|---|---|---|---|

| ZD6474 | VEGFR-2 | 40 | nih.gov |

| ZD6474 | VEGFR-3 | 110 | nih.gov |

| ZD6474 | EGFR | 500 | nih.gov |

| Compound 6d (a quinazolin-4(3H)-one derivative) | EGFR | 69 | nih.gov |

| Erlotinib (Reference) | EGFR | 45 | nih.gov |

Cholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease, working by increasing the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.gov Several studies have explored the potential of quinazoline derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govnih.gov

A series of quinazolin-4(3H)-one derivatives were designed and synthesized, leading to the identification of compounds with notable AChE inhibitory activity. nih.gov For instance, compound MR2938 (B12) from this series demonstrated an IC₅₀ value of 5.04 μM against AChE. nih.gov The research in this area often focuses on developing multifunctional agents that not only inhibit cholinesterases but also possess other beneficial properties, such as anti-inflammatory effects. nih.govnih.gov While direct data for this compound is not prominent, the consistent activity of the quinazoline scaffold suggests a potential area for further investigation.

| Compound | Target Enzyme | IC₅₀ (μM) | Reference |

|---|---|---|---|

| MR2938 (B12) | AChE | 5.04 | nih.gov |

| Compound 12 (Decursinol derivative) | BChE | 5.89 | kchem.org |

| Galantamine (Reference) | BChE | 9.4 | kchem.org |

Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the catabolism of monoamine neurotransmitters and are significant targets for the treatment of depression and neurodegenerative disorders like Parkinson's disease. The quinazolinone moiety has been explored as a scaffold for developing potent and selective MAO inhibitors. researchgate.netnih.gov

Studies on various quinazolinone derivatives have demonstrated significant inhibitory activity against both MAO-A and MAO-B isoforms. nih.govnih.gov For example, certain quinazolinone amino acid hydrazide derivatives have shown highly potent and selective MAO-A inhibition, with IC₅₀ values in the nanomolar range, comparable to the reference inhibitor clorgyline. nih.gov Specifically, one such derivative showed an IC₅₀ of 2.1 x 10⁻⁹ M for MAO-A. nih.gov The binding mode of these inhibitors often involves hydrophobic interactions within the active site of the enzyme. nih.gov

| Compound | Target Enzyme | IC₅₀ (M) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| Compound 15 (a quinazolinone amino acid hydrazide) | MAO-A | 2.1 x 10⁻⁹ | 39524 | nih.gov |

| Compound 10 (a quinazolinone amino acid hydrazide) | MAO-A | 2.8 x 10⁻⁹ | - | nih.gov |

| Compound 7 (a quinazolinone amino acid ester) | MAO-A | 3.6 x 10⁻⁹ | - | nih.gov |

| Clorgyline (Reference) | MAO-A | 2.9 x 10⁻⁹ | 33793 | nih.gov |

The emergence of drug-resistant tuberculosis has necessitated the discovery of novel therapeutic targets. mdpi.com Cytochrome bd oxidase is a key component of the respiratory chain in Mycobacterium tuberculosis (Mtb), particularly under conditions where the primary respiratory pathway is compromised. nih.govembopress.org This makes it an attractive target for new anti-tubercular agents. dntb.gov.ua

N-phenethyl-quinazolin-4-amine analogs have been identified as potent inhibitors of cytochrome bd oxidase. mdpi.com A screening hit, N-phenethylquinazolin-4-amine (compound 3), displayed an IC₅₀ of 11 μM against Mycobacterium bovis BCG and 27 μM against Mycobacterium tuberculosis H37Rv in an ATP depletion assay conducted in the presence of a cytochrome bcc:aa₃ inhibitor. mdpi.com Further structure-activity relationship studies on this scaffold have led to the development of even more potent inhibitors. mdpi.com The mechanism of these compounds involves the disruption of energy production in Mtb, leading to bacterial cell death. mdpi.comnih.gov

| Compound | Mycobacterial Strain | IC₅₀ (μM) | Reference |

|---|---|---|---|

| N-phenethylquinazolin-4-amine (Compound 3) | Mycobacterium bovis BCG | 11 | mdpi.com |

| N-phenethylquinazolin-4-amine (Compound 3) | Mycobacterium tuberculosis H37Rv | 27 | mdpi.com |

The protein p97, also known as Valosin-Containing Protein (VCP), is an AAA+ ATPase involved in numerous cellular processes, including protein quality control, and has emerged as a promising target in cancer therapy. nih.govnih.gov Inhibition of p97 ATPase activity can lead to proteotoxic stress and induce apoptosis in cancer cells. nih.gov

The quinazoline scaffold has served as a basis for the development of p97 inhibitors. DBeQ (dibenzylquinazoline) was an early, reversible, ATP-competitive inhibitor of p97. nih.gov Subsequent optimization efforts have led to the discovery of more potent analogs. nih.gov For example, a study on novel DBeQ analogs identified compounds 6 and 7 as having higher potency in a p97 ATPase inhibition assay than both DBeQ and another known inhibitor, CB-5083. nih.gov These inhibitors function by competing with ATP for binding to the D2 domain of p97, thereby disrupting its function. nih.gov

| Compound | Activity Metric | Value | Reference |

|---|---|---|---|

| DBeQ (dibenzylquinazoline) | IC₅₀ | <10 μM | nih.gov |

| Compound 6 (DBeQ analog) | More potent than DBeQ and CB-5083 in ATPase inhibition assay | nih.gov | |

| Compound 7 (DBeQ analog) | More potent than DBeQ and CB-5083 in ATPase inhibition assay | nih.gov | |

| FQ393 | Confirmed as an inhibitor of p97/VCP in ATPase activity assays | nih.govacs.org |

Enzyme Inhibition Studies

Sirtuin Modulation

There is currently no publicly available scientific literature detailing the sirtuin modulation activity of this compound or its close structural analogs. Sirtuins, a class of NAD+-dependent deacetylases, are involved in a variety of cellular processes, including gene silencing, DNA repair, and metabolism. nih.gov While the modulation of sirtuins by various small molecules is an active area of research for conditions like cancer and neurodegenerative diseases, the effects of this compound on these enzymes have not been reported. nih.govnih.gov

Chitin (B13524) Synthase Inhibition

No research findings are available in the public domain regarding the chitin synthase inhibitory properties of this compound. Chitin synthase is a critical enzyme in the formation of chitin, a key component of the cell walls of fungi and the exoskeletons of arthropods, making it an attractive target for antifungal and insecticidal agents. nih.govnih.gov Studies have identified various compounds, including spiro-quinazolinone derivatives, as inhibitors of chitin synthase. nih.govnih.gov For instance, a series of spiro[thiophen-quinazoline]-one derivatives demonstrated inhibitory activity against chitin synthase with IC50 values comparable to the known inhibitor polyoxin (B77205) B. nih.gov However, the specific activity of this compound in this area remains uninvestigated.

Receptor Binding Studies (e.g., N-methyl-D-aspartate receptor (NMDAR) antagonism)

There is no available data from receptor binding studies for this compound, specifically concerning its potential antagonism of the N-methyl-D-aspartate (NMDA) receptor. NMDA receptors are ionotropic glutamate (B1630785) receptors crucial for synaptic plasticity and memory function. mdpi.com While the antagonism of NMDA receptors is a known mechanism for certain therapeutic agents, and some quinazolinone derivatives have been investigated for anticonvulsant activity through potential NMDA receptor modulation, specific binding data for this compound is absent from the scientific literature. mdpi.comsemanticscholar.org

Cell-Based Assays

While specific data on the antiproliferative activity of this compound is not detailed in the reviewed literature, numerous studies have demonstrated the potent anticancer effects of its structural analogs, namely quinazoline derivatives. These compounds have been extensively investigated for their ability to inhibit the growth of various cancer cell lines. ekb.egnih.govekb.eg The quinazoline scaffold is a key component of several approved anticancer drugs. nih.gov

The antiproliferative activity of quinazoline derivatives is often attributed to their ability to inhibit key signaling molecules involved in cancer cell proliferation, such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). ekb.eg The following table summarizes the in vitro cytotoxic activity of some quinazoline analogs against various human cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Quinazoline Derivative (23) | A431 | 3.4 | ekb.eg |

| Quinazoline Derivative (26) | MCF-7 | 2.49 | ekb.eg |

| Quinazoline Derivative (26) | A549 | 178.34 | ekb.eg |

| Isoxazole-containing Quinazoline (46) | A549, HCT116, MCF-7 | Good Activity | nih.gov |

| Isoxazole-containing Quinazoline (47) | A549, HCT116, MCF-7 | Good Activity | nih.gov |

| Quinazoline-based Nitrogen Mustard (34) | HepG2 | 3.06 | emanresearch.org |

| Quinazoline-based Nitrogen Mustard (34) | SH-SY5Y | 8.60 | emanresearch.org |

| Quinazoline-based Nitrogen Mustard (34) | MCF-7 | 10.54 | emanresearch.org |

| Quinazoline-based Nitrogen Mustard (34) | A549 | 6.71 | emanresearch.org |

| Quinazoline-based Nitrogen Mustard (34) | DU145 | 20.04 | emanresearch.org |

The induction of apoptosis, or programmed cell death, is a key mechanism through which many anticancer agents exert their effects. While direct studies on this compound are not available, research on its analogs provides significant insights into this process. Quinazoline derivatives have been shown to induce apoptosis in various cancer cell lines. nih.govnih.gov

The apoptotic mechanism of quinazoline analogs often involves the modulation of key regulatory proteins. For instance, some quinazoline-sulfonamide hybrids have been found to trigger apoptosis in MCF-7 breast cancer cells by upregulating pro-apoptotic proteins like Bax and downregulating the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio is a critical event in the intrinsic apoptotic pathway. Furthermore, the activation of caspases, which are the executioners of apoptosis, is a common feature of quinazoline-induced cell death. nih.gov Studies have shown that quinazoline derivatives can activate initiator caspases, such as caspase-9, and effector caspases, like caspase-3. ekb.eg The activation of caspase-9 is linked to the intrinsic pathway, often initiated by mitochondrial stress, while caspase-3 is a key downstream effector that cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. ekb.eg

In some cases, the apoptotic activity of quinazoline derivatives is linked to their ability to arrest the cell cycle at specific phases, preventing cancer cells from progressing through division and priming them for apoptosis. nih.gov

There is no specific information available regarding the effect of this compound on dehydrogenase activity. However, studies on related quinazolinone derivatives suggest that this class of compounds may interact with certain dehydrogenases. For example, some nonsteroidal molecules with quinazolinone scaffolds have been identified as inhibitors of glucose-6-phosphate dehydrogenase (G6PD). nih.govacs.org G6PD is a key enzyme in the pentose (B10789219) phosphate (B84403) pathway, and its inhibition is being explored as a therapeutic strategy in cancer and other diseases. nih.govacs.org Additionally, some simple acetaminophen (B1664979) derivatives, which are structurally distinct from quinazolines, have been shown to be non-competitive inhibitors of lactate (B86563) dehydrogenase (LDH), an enzyme involved in anaerobic glycolysis. rsc.org This highlights that small molecules can indeed modulate the activity of dehydrogenases.

Glutathione (B108866) Levels Modulation

There is currently no specific information available from scientific literature detailing the effects of this compound on glutathione levels. However, studies on other classes of compounds have investigated the modulation of glutathione-related enzymes. For instance, research on methyl 4-aminobenzoate (B8803810) derivatives has explored their inhibitory effects on glutathione reductase (GR) and glutathione S-transferase (GST), enzymes crucial for the antioxidant and detoxification systems involving glutathione. nih.gov This highlights a methodological approach that could be applied to investigate the potential impact of this compound on glutathione metabolism.

Anti-inflammatory Activity (e.g., TNFα production inhibition)

The anti-inflammatory potential of the quinazoline scaffold is well-documented, with many derivatives showing inhibitory effects on pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). For example, a novel quinazoline derivative, 2-chloro-N-(4-(2-morpholinoethoxy)phenyl)quinazolin-4-amine, demonstrated significant anti-inflammatory activity by inhibiting TNF-α production in RAW264.7 cells with an IC50 of 8.86 μM. nih.gov This compound was found to act by down-regulating the TNF-α converting enzyme (TACE), which is responsible for the release of soluble TNF-α. nih.gov Another study on (4-phenylamino)quinazoline alkylthiourea derivatives identified compounds that strongly inhibited the production of IL-6 and, to a lesser extent, TNF-α in macrophage-like THP-1 cells. nih.gov These findings suggest that quinazoline derivatives can modulate inflammatory pathways, though specific data for this compound is absent.

Preclinical In Vivo Pharmacological Studies (Animal Models)

Pharmacodynamic Assessments Related to Target Engagement

Specific in vivo pharmacodynamic assessments for this compound are not described in the available literature. However, for other quinazoline-based compounds, such as the anti-arthritis agent 2-chloro-N-(4-(2-morpholinoethoxy)phenyl)quinazolin-4-amine, in vivo studies have confirmed target engagement by demonstrating a reduction in TACE levels in a dose-dependent manner in animal models. nih.gov This approach of measuring the modulation of a specific target in vivo is a critical step in the preclinical evaluation of drug candidates.

Efficacy in Disease Models (e.g., tumor xenografts, neurological models)

While there is no specific data on the efficacy of this compound in disease models, the broader class of 4-aminoquinazoline derivatives has shown promise in tumor xenograft models. nih.gov For instance, a series of novel 4-aminoquinazoline derivatives were evaluated for their in vitro cytotoxic activity against the MCF-7 breast cancer cell line, with several compounds exhibiting higher activity than the reference drug doxorubicin. nih.gov Another study on 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, a more complex quinazoline derivative, showed significant inhibition of tumor growth in NCI-H460 xenograft tumors in a dose-dependent manner. nih.gov There is a lack of information regarding the efficacy of this compound or its close analogs in neurological disease models.

Elucidation of Mechanisms of Action at the Molecular and Cellular Level

The molecular and cellular mechanisms of action for this compound have not been specifically elucidated in the available research. However, studies on related quinazoline derivatives provide insights into potential mechanisms. For many 4-aminoquinazoline derivatives, a primary mechanism of action is the inhibition of various protein kinases, which are crucial for cell signaling pathways involved in cell proliferation and survival. nih.gov For example, the anti-inflammatory effects of some quinazolines are mediated through the inhibition of the NF-κB signaling pathway. nih.gov In the context of anticancer activity, quinazoline derivatives have been shown to induce apoptosis and disrupt tumor vasculature. nih.gov The specific molecular targets and cellular effects of this compound remain to be determined through dedicated research.

Molecular Modeling and Computational Investigations of N Ethyl 6 Methoxyquinazolin 4 Amine

In Silico ADME Prediction

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a critical component of computational drug discovery, offering an early assessment of a compound's pharmacokinetic properties.

Predicted Oral Bioavailability

The oral bioavailability of a drug is its ability to be absorbed from the gastrointestinal tract and reach systemic circulation. Predictions for N-ethyl-6-methoxyquinazolin-4-amine's oral bioavailability can be inferred from its physicochemical properties, often evaluated against frameworks like Lipinski's Rule of Five. This rule suggests that poor absorption or permeation is more likely when a compound has a molecular weight over 500, a logP over 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors.

This compound has a molecular weight of approximately 203.24 g/mol and a predicted XlogP (a measure of lipophilicity) of around 2.2. uni.lu It possesses two hydrogen bond donors (the amine hydrogen and the potential for a protonated ring nitrogen) and four hydrogen bond acceptors (the three ring nitrogens and the methoxy (B1213986) oxygen). These properties are all within the limits of Lipinski's rule, suggesting a favorable profile for oral absorption. General in silico models predict a bioavailability score of 0.55 for similar small molecules, indicating a reasonable probability of being orally bioavailable. nih.gov

Predicted Central Nervous System (CNS) Availability

The ability of a compound to cross the blood-brain barrier (BBB) and enter the central nervous system is another crucial ADME parameter. This is often predicted using models like the BOILED-Egg model, which plots a molecule's lipophilicity (WLOGP) against its polarity (TPSA - topological polar surface area). Molecules that are smaller and more lipophilic tend to have better CNS penetration. However, active efflux by transporters like P-glycoprotein (P-gp) can prevent CNS entry.

Table 2: In Silico ADME Predictions for this compound

| Parameter | Predicted Value/Characteristic | Implication |

| Molecular Weight | ~203.24 g/mol | Favorable for oral bioavailability |

| XlogP | ~2.2 uni.lu | Favorable for oral bioavailability |

| Hydrogen Bond Donors | 2 | Favorable for oral bioavailability |

| Hydrogen Bond Acceptors | 4 | Favorable for oral bioavailability |

| Oral Bioavailability Score | Likely moderate to high (e.g., 0.55) nih.gov | Good potential for oral absorption |

| CNS Availability | Ambiguous; potential P-gp substrate | May have limited brain penetration |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are statistical models that correlate the chemical structure of a series of compounds with their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

For quinazoline (B50416) derivatives, QSAR models have been developed for various biological targets. These models often highlight the importance of specific electronic, steric, and hydrophobic properties of the substituents on the quinazoline core. For example, a QSAR study on quinazoline analogues as tyrosine kinase (erbB-2) inhibitors revealed that the presence of an electron-withdrawing group at the 4-position of the quinazoline can enhance activity. While the N-ethyl group is not strongly electron-withdrawing, its size and hydrophobicity would be key descriptors in a QSAR model.

The 6-methoxy group, being an electron-donating group, would also significantly influence the electronic properties of the quinazoline ring system. Its impact on activity would depend on the specific requirements of the protein's binding pocket. In some QSAR models, the presence of a methoxy group at this position has been shown to be beneficial for activity, potentially through favorable electronic or steric interactions. The development of a specific QSAR model for a series including this compound would be necessary to precisely quantify the contribution of its specific substituents to its biological activity.

Molecular Dynamics Simulations to Explore Ligand-Target Stability

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. In the context of drug discovery, MD simulations provide valuable insights into the stability of a ligand-protein complex, the nature of their interactions, and the conformational changes that may occur upon binding. For a compound like this compound, MD simulations can predict its behavior within the active site of a target protein, offering a dynamic perspective that complements static molecular docking studies.

The general workflow for conducting an MD simulation of a ligand-target complex involves several key steps. Initially, the system is prepared by placing the docked ligand-protein complex in a simulation box, which is then solvated with water molecules and neutralized with counter-ions to mimic physiological conditions. The system is then subjected to energy minimization to remove any steric clashes. Subsequently, the system is gradually heated to a physiological temperature and equilibrated to ensure it reaches a stable state before the production MD simulation is run for a specific duration, often ranging from nanoseconds to microseconds.

The trajectory from an MD simulation contains a wealth of information about the dynamic behavior of the ligand-target complex. Several key analyses are typically performed to assess the stability of the complex.

Root Mean Square Deviation (RMSD): The RMSD is a measure of the average distance between the atoms of the superimposed protein or ligand over time, compared to a reference structure. A stable RMSD plot that plateaus over the simulation time suggests that the complex has reached equilibrium and is stable. For quinazoline derivatives, a stable RMSD of the protein backbone and the ligand indicates a stable binding mode. nih.gov

Root Mean Square Fluctuation (RMSF): The RMSF analysis helps to identify the flexible regions of the protein. Peaks in the RMSF plot correspond to residues with higher fluctuations. When a ligand is bound, a decrease in the RMSF of active site residues can indicate that the ligand is stabilizing that region of the protein. Conversely, increased fluctuation in certain areas might suggest conformational changes induced by ligand binding. nih.gov

Hydrogen Bond Analysis: Hydrogen bonds are crucial for the specificity and stability of ligand-target interactions. An analysis of the hydrogen bonds formed between the ligand and the protein throughout the simulation can reveal which interactions are most persistent. For quinazoline derivatives, key hydrogen bonds are often observed between the quinazoline core and the hinge region of protein kinases. nih.gov

To illustrate the type of data generated from such a simulation, the following tables present hypothetical yet realistic results for a simulated complex of this compound with a representative protein kinase.

Table 1: Illustrative Molecular Dynamics Simulation Parameters

| Parameter | Value |

| Software | AMBER, GROMACS, or Desmond |

| Force Field | AMBER ff14SB (protein), GAFF (ligand) |

| Simulation Box | Triclinic |

| Solvent Model | TIP3P Water |

| Simulation Time | 100 ns |

| Temperature | 300 K |

| Pressure | 1 atm |

Table 2: Illustrative RMSD and RMSF Analysis

| Analysis | Molecule Part | Average Value (Å) |

| RMSD | Protein Backbone | 1.5 ± 0.3 |

| Ligand (heavy atoms) | 0.8 ± 0.2 | |

| RMSF | Active Site Residues | 1.2 ± 0.4 |

| Loop Regions | 2.5 ± 0.7 |

Table 3: Illustrative Hydrogen Bond Occupancy

| Interacting Residue | Ligand Atom | Occupancy (%) |

| Met793 (Backbone NH) | N1 of Quinazoline | 85.2 |

| Asp800 (Side Chain) | Amine NH of Ethylamino | 45.7 |

| Lys745 (Side Chain) | Methoxy Oxygen | 30.1 |

Table 4: Illustrative MM/GBSA Binding Free Energy Components (kcal/mol)

| Energy Component | Value |

| Van der Waals Energy | -45.8 |

| Electrostatic Energy | -28.3 |

| Polar Solvation Energy | 35.5 |

| Non-polar Solvation Energy | -4.1 |

| Total Binding Free Energy (ΔG) | -42.7 |

These illustrative tables underscore the detailed quantitative insights that molecular dynamics simulations can offer into the stability and binding characteristics of this compound with a protein target. Such computational studies are invaluable for rationalizing structure-activity relationships and guiding the design of more potent and selective inhibitors.

Future Research Trajectories and Potential Applications of N Ethyl 6 Methoxyquinazolin 4 Amine

Design and Synthesis of Novel Analogues with Improved Potency and Selectivity

The core structure of N-ethyl-6-methoxyquinazolin-4-amine offers a versatile platform for the design and synthesis of novel analogues with enhanced potency and target selectivity. The quinazoline (B50416) scaffold itself is a well-established pharmacophore, with several derivatives already approved as anticancer drugs. nih.govnih.govbohrium.com The primary focus of future synthetic efforts will likely be the strategic modification of the N-ethyl and 6-methoxy groups, as well as other positions on the quinazoline ring system.

Researchers are exploring the synthesis of various 4-aminoquinazoline derivatives with different substituents to enhance their biological activity. nih.govnih.gov For instance, the introduction of different aryl and heterocyclic moieties at the 4-position has been a common strategy in the development of potent enzyme inhibitors. nih.gov Furthermore, modifications at the 6-position of the quinazoline ring have been shown to significantly influence the cytotoxic activity of these compounds. ajchem-a.com The synthesis of a series of 6-(chloro/methoxy (B1213986)/methyl)-N-(4-substitutedphenyl)-4-thiomorpholinoquinazolin-3(4H)-amine derivatives demonstrated that substitutions at this position are critical for anticancer efficacy. ajchem-a.com

Future research will likely involve the creation of a library of this compound analogues through combinatorial chemistry and structure-based drug design. These efforts will aim to optimize the compound's interaction with specific biological targets, thereby improving its therapeutic index. The synthesis of novel derivatives of 5,6,7,8-tetrahydroquinazolines has also been reported, highlighting the potential for creating a diverse family of related compounds with a range of biological activities. nih.gov

Table 1: Examples of Synthesized Quinazoline Derivatives and Their Reported Activities

| Compound Class | Key Structural Features | Reported Biological Activity |

| 4-Anilinoquinazolines | Substituted aniline (B41778) at C4 | Anticancer, EGFR kinase inhibition nih.govekb.eg |

| 6,7,8-Trimethoxy-N-aryl-4-aminoquinazolines | Trimethoxy substitution, varied aryl amines | Inhibition of tumor cells nih.govresearchgate.net |

| 6-Substituted Quinazolines | Varied substituents at C6 | Anticancer, modulation of cytotoxicity ajchem-a.com |

| 4,7-Disubstituted 8-methoxyquinazolines | Substitutions at C4 and C7 | Cytotoxic agents targeting β-catenin/TCF4 signaling nih.gov |

| N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives | Ethynyl phenyl and bis(2-methoxyethoxy) groups | Anticancer activity rjeid.comrjsocmed.com |

This table is for illustrative purposes and showcases the diversity of quinazoline derivatives being synthesized and evaluated.

Exploration of this compound as a Multi-Target Directed Ligand (MTDL)

The concept of multi-target directed ligands (MTDLs) has gained significant traction in drug discovery, particularly for complex diseases like cancer and neurodegenerative disorders. nih.govnih.govmdpi.com MTDLs are single molecules designed to interact with multiple biological targets, potentially offering improved efficacy and a reduced likelihood of drug resistance. nih.gov The quinazoline scaffold is well-suited for the development of MTDLs due to its ability to be extensively functionalized. nih.gov

Quinazoline derivatives have been investigated as MTDLs with dual cytotoxic and antiangiogenic activities, targeting receptors like VEGFR-2, PDGFR-β, and EGFR, as well as tubulin. nih.gov In the context of Alzheimer's disease, quinazoline derivatives have been designed as multitargeting agents against human cholinesterases and β-secretase. nih.govbohrium.com

Given this precedent, this compound represents a promising starting point for the development of novel MTDLs. Future research could focus on incorporating pharmacophores known to interact with other relevant targets into the this compound structure. This could involve, for example, adding moieties that inhibit other kinases involved in cancer progression or enzymes implicated in neuroinflammation. The goal would be to create a single compound that can modulate multiple pathological pathways, offering a more holistic therapeutic approach.

Investigation into Novel Therapeutic Areas Beyond Current Findings

While much of the research on quinazoline derivatives has focused on their anticancer properties, there is growing evidence of their potential in a wide range of other therapeutic areas. wisdomlib.orgresearchgate.netmdpi.comresearchgate.net This opens up exciting possibilities for the future applications of this compound.

Studies have shown that quinazoline derivatives possess anti-inflammatory, anticonvulsant, antidiabetic, and antimicrobial activities. wisdomlib.orgresearchgate.net For example, certain quinazolinone derivatives have been investigated for their ability to inhibit alpha-glucosidase, an enzyme involved in glucose metabolism, suggesting a potential role in diabetes management. wisdomlib.org Others have demonstrated anti-inflammatory effects, indicating their potential use in treating conditions like arthritis. wisdomlib.orgresearchgate.net

Furthermore, some 4-anilino-6-aminoquinazoline derivatives have been identified as potential inhibitors of the MERS-CoV virus. nih.gov The broad spectrum of biological activities associated with the quinazoline scaffold suggests that this compound and its future analogues could be investigated for a variety of infectious diseases and other conditions. The exploration of these novel therapeutic avenues will be a key area of future research.

Advanced In Vivo Efficacy and Mechanism of Action Studies in Relevant Disease Models

To translate the potential of this compound into clinical applications, advanced in vivo studies are crucial. While in vitro assays provide valuable initial data, animal models are essential for evaluating the efficacy, pharmacokinetics, and mechanism of action of a compound in a whole organism.

In vivo studies on other quinazoline derivatives have demonstrated their anti-tumor activity. For instance, certain quinazoline compounds have been shown to enhance the mean survival time of mice with Ehrlich ascites carcinoma. nih.gov Another study using a xenograft model in nude mice showed that a 4-hydroxyquinazoline (B93491) derivative significantly suppressed tumor growth. mdpi.com These studies provide a framework for designing future in vivo experiments for this compound and its analogues.

Future research should focus on evaluating the efficacy of this compound in relevant animal models of cancer, neurodegenerative diseases, or other potential therapeutic areas identified. These studies will need to determine the optimal dosing, assess for any potential toxicity, and elucidate the compound's mechanism of action in a living system. Techniques such as western blotting and immunohistochemistry can be used to analyze the molecular changes in tissues following treatment, providing insights into the pathways being modulated. nih.gov

Q & A

Q. What are the key synthetic routes for N-ethyl-6-methoxyquinazolin-4-amine, and how can reaction conditions be optimized for yield and purity?

The compound can be synthesized via nucleophilic substitution of a 4-chloroquinazoline precursor with ethylamine. For example, outlines a protocol where 6-bromo-4-chloroquinazoline reacts with amines in DMF using Hunig’s base as a catalyst. Microwave-assisted Suzuki coupling (e.g., with aryl boronic acids) may further functionalize the quinazoline core. Purification typically involves silica column chromatography with gradient elution (e.g., 15–75% ethyl acetate in hexanes) and washing with LiCl to remove residual DMF . Yield optimization requires precise stoichiometry, controlled temperature (e.g., 150°C in microwave synthesis), and inert atmospheres to prevent side reactions.

Q. How can researchers confirm the structural identity and purity of this compound post-synthesis?

Structural confirmation relies on and NMR to verify substituent integration and coupling patterns (e.g., methoxy singlet at ~3.8 ppm, ethyl group splitting). High-resolution mass spectrometry (HRMS-ESI) ensures molecular weight accuracy (e.g., error). Purity () is validated via HPLC with trifluoroacetic acid-modified gradients (e.g., 4–100% acetonitrile/water) and dual-wavelength UV detection .

Advanced Research Questions

Q. What computational strategies are effective for predicting the bioactivity of this compound derivatives against kinase targets?

3D-QSAR models and molecular docking can map interactions with kinase ATP-binding pockets. For instance, describes 3D-QSAR studies on quinazoline derivatives using steric/electrostatic field descriptors. Tools like AutoDock Vina or Schrödinger Suite can simulate binding poses, while free-energy perturbation (FEP) calculations refine affinity predictions. Cross-validation with experimental IC values (e.g., kinase inhibition assays) ensures model robustness .

Q. How can researchers resolve contradictions in biological assay data for this compound derivatives?

Discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays) or off-target effects. Orthogonal validation methods are critical:

- Surface plasmon resonance (SPR) to measure binding kinetics.

- Cellular thermal shift assays (CETSA) to confirm target engagement.

- Metabolite profiling (LC-MS) to rule out compound degradation. Adjusting buffer ionic strength or using isoform-specific inhibitors (e.g., CLK1 vs. CDC2-like kinases) can isolate target effects .

Q. What methodologies enable the study of structure-activity relationships (SAR) for quinazoline derivatives?

Systematic SAR requires:

- Core modifications : Introducing substituents at positions 6 (methoxy) and 4 (ethylamine) to assess steric/electronic effects.

- Bioisosteric replacement : Swapping ethyl with cyclopropyl or morpholine groups (see ) to modulate solubility.

- Pharmacophore mapping : Overlaying active/inactive derivatives to identify essential motifs (e.g., hydrogen-bond acceptors at position 2). Data from kinase inhibition assays and logP measurements (shake-flask method) are analyzed via multivariate regression to quantify substituent contributions .

Methodological Challenges and Solutions

Q. How can researchers improve the aqueous solubility of this compound for in vivo studies?

Strategies include:

- Prodrug synthesis : Phosphorylation or PEGylation of the ethylamine group.

- Co-solvent systems : Use cyclodextrins or lipid-based nanoemulsions.

- Crystallography-guided design : Introduce polar groups (e.g., hydroxyl) without disrupting planar quinazoline stacking ( ). Solubility is quantified via nephelometry or HPLC-UV under physiological pH conditions .

Q. What analytical techniques are suitable for detecting degradation products of this compound under stressed conditions?

Accelerated stability studies (40°C/75% RH for 6 months) combined with:

- LC-MS/MS : To identify hydrolytic (e.g., methoxy cleavage) or oxidative (N-oxide formation) byproducts.

- Forced degradation : Exposure to UV light (ICH Q1B) or radical initiators (e.g., AIBN).

- X-ray diffraction (XRD) : Monitor crystalline-to-amorphous transitions affecting shelf life .

Data Integration and Reproducibility

Q. How should researchers handle batch-to-batch variability in this compound synthesis?

Implement quality-by-design (QbD) principles:

- DoE optimization : Vary reaction time, temperature, and solvent ratios to identify critical process parameters.

- In-line PAT tools : Use FTIR or Raman spectroscopy for real-time monitoring.

- Strict QC criteria : Enforce NMR purity >98%, residual solvent levels <500 ppm (ICH Q3C). Reproducibility is enhanced by automated platforms (e.g., Biotage Initiator® microwave reactors) and SOP documentation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.